molecular formula C10H13N3O2 B3131556 (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate CAS No. 356102-37-9

(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate

Cat. No.: B3131556
CAS No.: 356102-37-9
M. Wt: 207.23 g/mol
InChI Key: QEGHHRIFYVTRME-KPKJPENVSA-N
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Description

(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate is an organic compound that features a hydrazinecarboxylate group attached to an aminophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate typically involves the condensation of methyl hydrazinecarboxylate with 3-aminobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarboxylate group to other functional groups.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate is unique due to its specific structure, which combines a hydrazinecarboxylate group with an aminophenyl moiety. This unique combination allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Properties

IUPAC Name

methyl N-[(E)-1-(3-aminophenyl)ethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7(12-13-10(14)15-2)8-4-3-5-9(11)6-8/h3-6H,11H2,1-2H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGHHRIFYVTRME-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate
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(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate
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(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate
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(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate
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(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate
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(E)-methyl 2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxylate

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